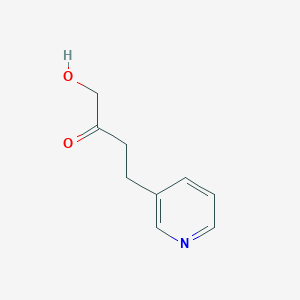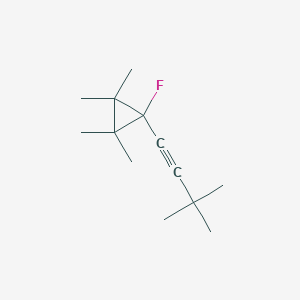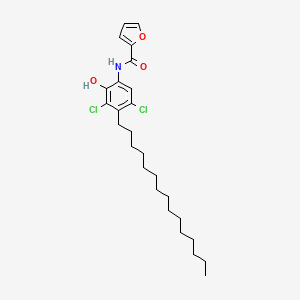
N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring attached to a carboxamide group, with a dichlorohydroxyphenyl and a long pentadecyl chain, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid derivative. This is followed by the introduction of the dichlorohydroxyphenyl group and the pentadecyl chain through various organic reactions. Common synthetic routes include:
Esterification: Conversion of furan-2-carboxylic acid to its ester derivative.
Substitution: Introduction of the dichlorohydroxyphenyl group via electrophilic aromatic substitution.
Amidation: Formation of the carboxamide group through reaction with amines under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxamide group can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s dichlorohydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The long pentadecyl chain may enhance its lipophilicity, facilitating its incorporation into biological membranes and affecting cellular processes.
Comparison with Similar Compounds
N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)furan-2-carboxamide: Differing by the presence of a methyl group instead of a pentadecyl chain.
N-(3,5-Dichloro-2-hydroxyphenyl)furan-2-carboxamide: Lacking the long alkyl chain, which may affect its biological activity and solubility.
Properties
CAS No. |
497258-94-3 |
|---|---|
Molecular Formula |
C26H37Cl2NO3 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-(3,5-dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C26H37Cl2NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-21(27)19-22(25(30)24(20)28)29-26(31)23-17-15-18-32-23/h15,17-19,30H,2-14,16H2,1H3,(H,29,31) |
InChI Key |
WRGKACKDTZELQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C=C(C(=C1Cl)O)NC(=O)C2=CC=CO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
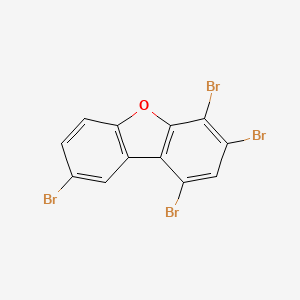
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
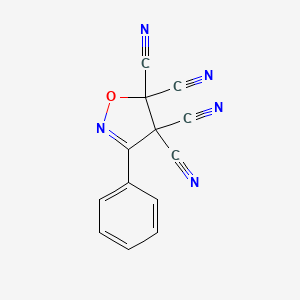
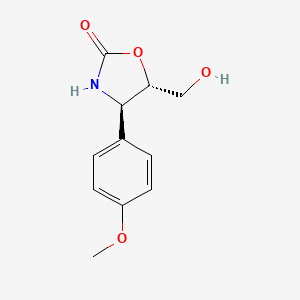
![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)

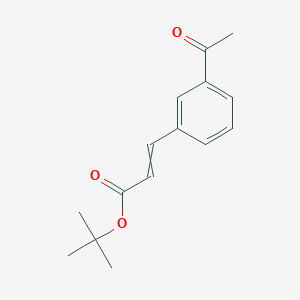
![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
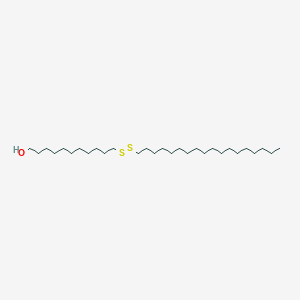
![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)

